1-Propanesulfonic acid, propyl ester

Description

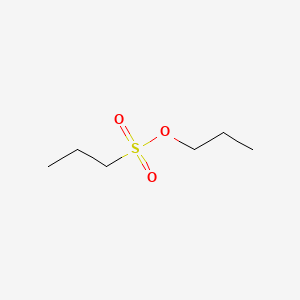

Structure

3D Structure

Properties

CAS No. |

64398-09-0 |

|---|---|

Molecular Formula |

C6H14O3S |

Molecular Weight |

166.24 g/mol |

IUPAC Name |

propyl propane-1-sulfonate |

InChI |

InChI=1S/C6H14O3S/c1-3-5-9-10(7,8)6-4-2/h3-6H2,1-2H3 |

InChI Key |

CDKWOAFNXLYODN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOS(=O)(=O)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propanesulfonic Acid, Propyl Ester

Direct Esterification Protocols from Sulfonic Acid Precursors

The direct esterification of 1-propanesulfonic acid with propanol (B110389) represents the most straightforward approach to synthesizing the target ester. This method, analogous to the Fischer-Speier esterification of carboxylic acids, typically requires a strong acid catalyst to facilitate the reaction.

Esterification of 1-Propanesulfonic Acid with Propanol

The reaction between 1-propanesulfonic acid and propanol to form propyl 1-propanesulfonate (B8565668) is an equilibrium-driven process. To drive the reaction towards the product side, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.

Reaction Scheme:

CH₃CH₂CH₂SO₃H + CH₃CH₂CH₂OH ⇌ CH₃CH₂CH₂SO₃CH₂CH₂CH₃ + H₂O

Commonly used strong acid catalysts for this type of reaction include sulfuric acid and p-toluenesulfonic acid. The choice of catalyst can influence the reaction rate and the formation of side products.

Application of Specific Esterifying Reagents

To circumvent the often harsh conditions of direct acid-catalyzed esterification, specific reagents can be employed to facilitate the formation of sulfonic acid esters. These methods can offer milder reaction conditions and improved yields.

One such method involves the use of phosphoric acid esters as esterifying agents. While specific examples for 1-propanesulfonic acid are not prevalent in the literature, the general principle involves the reaction of the sulfonic acid with a trialkyl phosphate.

Another approach is the use of amide adducts. For instance, an adduct formed from a strong acid ester (like dimethyl sulfate) and an amide (such as dimethylformamide) can act as an effective esterifying agent for sulfonic acids. This method provides a convenient one-step process for preparing sulfonic acid esters in high yields without the need for hazardous reagents like diazomethane.

Alternative Synthetic Routes and Strategies

Beyond direct esterification, alternative synthetic strategies can be employed to produce 1-propanesulfonic acid, propyl ester. A notable alternative involves the use of sulfonyl chlorides as an intermediate. This two-step process begins with the conversion of 1-propanesulfonic acid to 1-propanesulfonyl chloride, which is then reacted with propanol.

Two-Step Synthesis via Sulfonyl Chloride:

CH₃CH₂CH₂SO₃H + SOCl₂ → CH₃CH₂CH₂SO₂Cl + SO₂ + HCl

CH₃CH₂CH₂SO₂Cl + CH₃CH₂CH₂OH → CH₃CH₂CH₂SO₃CH₂CH₂CH₃ + HCl

This method is widely used for the synthesis of sulfonate esters due to the high reactivity of the sulfonyl chloride intermediate. chemicalbook.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid formed.

Ring-Opening Reactions of Related Cyclic Sulfonic Esters

A plausible alternative synthetic route involves the ring-opening of a cyclic sulfonic ester, specifically 1,3-propane sultone, with a propyl-containing nucleophile. 1,3-propane sultone is a reactive cyclic sulfonate ester that is susceptible to nucleophilic attack. wikipedia.org The reaction with a propanol-derived nucleophile, such as sodium propoxide, would lead to the formation of the desired propyl 1-propanesulfonate.

Reaction with Sodium Propoxide:

CH₃CH₂CH₂ONa + (CH₂)₃SO₃ → CH₃CH₂CH₂SO₃CH₂CH₂CH₂ONa

This reaction would yield the sodium salt of 3-(propyloxy)propanesulfonic acid. To obtain the target propyl ester, further reaction steps would be necessary, making this a less direct route than the reaction of 1,3-propane sultone with a propyl nucleophile that directly attacks the sulfur-oxygen bond, which is less common.

Considerations of Reaction Conditions and Catalyst Selection in Ester Synthesis

The choice of reaction conditions and catalyst is paramount in the synthesis of sulfonic acid esters. For direct esterification, the temperature, reaction time, and the method of water removal significantly impact the equilibrium and, consequently, the yield. The use of a Dean-Stark apparatus is a common technique for azeotropic water removal.

In the sulfonyl chloride method, the choice of solvent and base is critical. Aprotic solvents are generally preferred to avoid side reactions with the sulfonyl chloride. The base should be strong enough to neutralize the generated HCl but not so strong as to cause decomposition of the reactants or products.

For ring-opening reactions of 1,3-propane sultone, the reaction conditions will depend on the nucleophilicity of the attacking species. Stronger nucleophiles will react more readily and may not require harsh conditions.

Optimization of Synthetic Yields and Purity for Academic Research

For academic research purposes, maximizing the yield and ensuring the high purity of this compound are key objectives. Optimization strategies will vary depending on the chosen synthetic route.

For Direct Esterification:

Molar Ratio of Reactants: Experimenting with the molar ratio of 1-propanesulfonic acid to propanol can help shift the equilibrium to favor product formation. An excess of propanol is often used.

Catalyst Loading: The concentration of the acid catalyst should be optimized to achieve a reasonable reaction rate without promoting side reactions.

Temperature and Reaction Time: These parameters should be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition. Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

For the Sulfonyl Chloride Method:

Purity of 1-Propanesulfonyl Chloride: The purity of the intermediate sulfonyl chloride directly impacts the purity of the final product. Purification of the sulfonyl chloride, for example by distillation, may be necessary.

Stoichiometry of the Base: The amount of base used to neutralize the HCl should be carefully controlled. An excess of base can lead to side reactions.

General Purification Techniques:

Regardless of the synthetic method, the final product will likely require purification. Common techniques include:

Extraction: To remove any water-soluble impurities and the catalyst.

Chromatography: Column chromatography is a powerful technique for separating the desired ester from unreacted starting materials and byproducts.

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Below is an interactive data table summarizing the key parameters for the different synthetic methodologies discussed.

| Synthetic Methodology | Key Reactants | Catalyst/Reagent | Typical Conditions | Optimization Considerations |

| Direct Esterification | 1-Propanesulfonic acid, Propanol | H₂SO₄, p-TsOH | Reflux, Azeotropic water removal | Molar ratio, Catalyst loading, Temperature |

| Sulfonyl Chloride Method | 1-Propanesulfonyl chloride, Propanol | Pyridine, Triethylamine | Anhydrous solvent, Room temperature or gentle heating | Purity of sulfonyl chloride, Base stoichiometry |

| Ring-Opening of 1,3-Propane Sultone | 1,3-Propane sultone, Sodium propoxide | None | Dependent on nucleophile | Nucleophile choice, Solvent, Temperature |

Reaction Mechanisms and Chemical Transformations of 1 Propanesulfonic Acid, Propyl Ester

Nucleophilic Acyl Substitution Pathways at the Sulfonyl Center

Nucleophilic attack at the tetracoordinate sulfur atom of the sulfonyl group is a key reaction pathway for 1-propanesulfonic acid, propyl ester. This process, analogous to nucleophilic acyl substitution in carboxylic esters, involves the displacement of the propoxy (-OCH₂CH₂CH₃) leaving group by an incoming nucleophile. The reaction proceeds because the sulfur atom is highly electrophilic, a result of the strong electron-withdrawing effect of the two sulfonyl oxygen atoms.

The mechanism of this substitution has been a subject of considerable study for sulfonate esters. It can proceed through two primary pathways:

Stepwise Addition-Elimination: This mechanism involves the formation of a pentacoordinate, trigonal bipyramidal intermediate. The nucleophile first adds to the sulfur atom, and subsequently, the leaving group is expelled.

Concerted (Sₙ2-like) Mechanism: In this pathway, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, passing through a single transition state without a stable intermediate. acs.orgnih.gov

The preferred pathway is influenced by factors such as the stability of the leaving group and the nature of the nucleophile. acs.org

Mechanisms of Hydrolysis (Acid-Catalyzed and Base-Promoted)

Hydrolysis of this compound results in the formation of 1-propanesulfonic acid and propanol (B110389). This transformation can be achieved under both acidic and basic conditions, each with a distinct mechanism.

Base-Promoted Hydrolysis: Under basic or alkaline conditions, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic sulfur atom. nih.gov This reaction can proceed through either a concerted mechanism or a stepwise pathway involving a pentacoordinate intermediate. acs.orgnih.gov The reaction is considered base-promoted rather than catalyzed because the hydroxide ion is consumed in the reaction. The final step involves an acid-base reaction where the newly formed 1-propanesulfonic acid is deprotonated by base, driving the reaction to completion.

Reactivity with Other Nucleophiles (e.g., amines, alkoxides)

This compound reacts with a variety of nucleophiles at the sulfonyl center.

Reaction with Amines: Primary and secondary amines are effective nucleophiles that can attack the sulfonyl sulfur to displace the propoxy group, forming N-substituted sulfonamides. libretexts.org This reaction is analogous to the reaction of amines with sulfonyl chlorides. The reaction is typically carried out under basic conditions to ensure the amine is in its neutral, nucleophilic form. libretexts.org

Reaction Equation: CH₃CH₂CH₂SO₂(OCH₂CH₂CH₃) + R₂NH → CH₃CH₂CH₂SO₂NR₂ + CH₃CH₂CH₂OH

Reaction with Alkoxides: Alkoxides (RO⁻) are strong nucleophiles and strong bases. Their reaction with this compound can follow two competing pathways. One pathway is the nucleophilic attack at the sulfonyl sulfur, leading to a transesterification reaction that produces a different sulfonate ester. acs.org However, due to the strong basicity and nucleophilicity of alkoxides, a competing reaction at the alkyl group often predominates, as discussed in the following section.

Role as an Alkylating Agent in Organic Transformations

A predominant and synthetically useful characteristic of this compound is its function as an alkylating agent. wikipedia.orgdrugs.com In this role, the propyl group is the electrophilic site, and the 1-propanesulfonate (B8565668) group serves as an excellent leaving group. The stability of the resulting propanesulfonate anion, which is the conjugate base of a strong acid, facilitates its departure. youtube.comyoutube.com

This reactivity is characteristic of alkyl sulfonates in general, which are often used in substitution and elimination reactions similarly to alkyl halides. youtube.comyoutube.com The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the α-carbon of the propyl group (the carbon atom bonded to the oxygen), leading to the displacement of the propanesulfonate leaving group. slideserve.com

General Alkylation Reaction: Nu:⁻ + CH₃CH₂CH₂-O-SO₂CH₂CH₂CH₃ → Nu-CH₂CH₂CH₃ + ⁻O-SO₂CH₂CH₂CH₃

This pathway is particularly important in reactions with strong nucleophiles like amines and alkoxides.

Reaction with Amines: Amines can be alkylated by this compound to form secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry. mnstate.edu

Reaction with Alkoxides: The reaction of an alkoxide with this compound via the Sₙ2 pathway at the propyl carbon results in the formation of an ether. This is a variation of the Williamson ether synthesis, where a sulfonate ester is used instead of an alkyl halide. masterorganicchemistry.comlibretexts.org

The table below summarizes the dual reactivity of this compound with common nucleophiles.

| Nucleophile (Nu:⁻) | Site of Attack | Reaction Pathway | Primary Product(s) |

|---|---|---|---|

| H₂O / H⁺ | Sulfonyl Sulfur | Nucleophilic Substitution (Hydrolysis) | 1-Propanesulfonic acid, Propanol |

| OH⁻ | Sulfonyl Sulfur | Nucleophilic Substitution (Hydrolysis) | 1-Propanesulfonate, Propanol |

| R₂NH (Amine) | Sulfonyl Sulfur | Nucleophilic Substitution | N-Alkyl-1-propanesulfonamide |

| R₂NH (Amine) | Propyl α-Carbon | Sₙ2 Alkylation | Propyl-substituted Amine/Ammonium salt |

| RO⁻ (Alkoxide) | Propyl α-Carbon | Sₙ2 Alkylation (Williamson Synthesis) | Ether (RO-CH₂CH₂CH₃) |

Intermolecular and Intramolecular Reaction Dynamics

The kinetics and dynamics of reactions involving this compound are governed by several factors inherent to bimolecular reactions. These include the strength of the nucleophile, the stability of the leaving group, the nature of the solvent, and the reaction temperature.

Intermolecular Dynamics: For intermolecular reactions, such as alkylation or substitution at the sulfur center, the reaction rate is highly dependent on the nucleophile's concentration and reactivity. In the role of an alkylating agent, the propanesulfonate group is an excellent leaving group, comparable in reactivity to other sulfonates like tosylates and mesylates, and often better than halides like bromide or chloride. slideserve.com This high reactivity is due to the extensive resonance stabilization of the negative charge on the resulting sulfonate anion.

The table below shows the approximate relative reactivity of common leaving groups in Sₙ2 reactions, providing context for the high reactivity of sulfonate esters.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Approximate Relative Rate |

|---|---|---|---|

| F⁻ | HF | 3.5 | 10⁻⁵ |

| Cl⁻ | HCl | -7 | 1 |

| Br⁻ | HBr | -9 | 10 |

| I⁻ | HI | -10 | 10² |

| CH₃SO₃⁻ (Mesylate) | CH₃SO₃H | -1.9 | ~10⁴ |

| CH₃C₆H₄SO₃⁻ (Tosylate) | CH₃C₆H₄SO₃H | -2.8 | ~10⁵ |

Data adapted from general relative reactivity trends. slideserve.com

Intramolecular Reaction Dynamics: Intramolecular reactions involving the this compound moiety are less common unless the molecule contains another functional group positioned to react internally. If a nucleophilic group is present elsewhere in the molecule in a sterically favorable position (e.g., to form a five- or six-membered ring), an intramolecular Sₙ2 reaction can occur. In such a case, the nucleophilic part of the molecule would attack the α-carbon of the propyl group, leading to a cyclic product with the expulsion of the propanesulfonate anion. The likelihood and rate of such cyclization reactions are highly dependent on the length and flexibility of the chain connecting the nucleophile and the electrophilic center.

Advanced Applications of 1 Propanesulfonic Acid, Propyl Ester in Organic Synthesis

Strategic Use as a Key Intermediate in Multi-Step Syntheses

Alkyl sulfonates, including propyl 1-propanesulfonate (B8565668), are recognized for their utility as effective alkylating agents in organic synthesis. This reactivity stems from the sulfonate group being an excellent leaving group, facilitating nucleophilic substitution reactions. While specific documented multi-step syntheses detailing the use of propyl 1-propanesulfonate are not extensively reported in publicly available literature, its role as a key intermediate can be inferred from the well-established chemistry of analogous alkyl sulfonates. nih.gov

In a multi-step synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. libretexts.orgyoutube.com Propyl 1-propanesulfonate can be strategically employed to introduce a propyl group onto a variety of nucleophiles, such as alcohols, phenols, thiols, and amines. This transformation is a fundamental step in the construction of more complex molecular architectures. For instance, in the synthesis of pharmaceutical compounds or agrochemicals, the introduction of an n-propyl chain can be crucial for modulating the biological activity of the molecule.

The general reaction scheme for the use of propyl 1-propanesulfonate as an alkylating agent can be represented as follows:

R-Nu + CH₃CH₂CH₂SO₃CH₂CH₂CH₃ → R-Nu-CH₂CH₂CH₃ + CH₃CH₂CH₂SO₃⁻

Where R-Nu represents a nucleophile.

| Nucleophile (R-Nu) | Product (R-Nu-CH₂CH₂CH₃) | Product Class |

| R'-OH (Alcohol) | R'-O-CH₂CH₂CH₃ | Ether |

| Ar-OH (Phenol) | Ar-O-CH₂CH₂CH₃ | Aryl Propyl Ether |

| R'-SH (Thiol) | R'-S-CH₂CH₂CH₃ | Thioether |

| R'-NH₂ (Amine) | R'-NH-CH₂CH₂CH₃ | Secondary Amine |

Furthermore, the propylsulfonate group can serve as a protecting group for sulfonic acids. nih.gov In complex syntheses where the sulfonic acid functionality might interfere with subsequent reaction steps, it can be converted to its propyl ester. This ester is generally more stable to a range of reaction conditions. After the desired transformations are completed elsewhere in the molecule, the propyl group can be cleaved to regenerate the sulfonic acid. researchgate.net This protective group strategy is a cornerstone of modern organic synthesis, enabling the selective modification of multifunctional compounds. scienceopen.com

Application as a Derivatization Reagent in Analytical Methodologies for Organic Compounds

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for analysis by a particular technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov Derivatization is often employed to improve the volatility, thermal stability, or detectability of an analyte. nih.gov

While specific applications of 1-propanesulfonic acid, propyl ester as a derivatization reagent are not widely documented, the related compound, 1-propanesulfonyl chloride (CH₃CH₂CH₂SO₂Cl), can be used to derivatize functional groups like alcohols and amines. The resulting sulfonamide or sulfonate ester derivatives often exhibit improved chromatographic behavior and detectability. sigmaaldrich.comgcms.cz

For instance, the derivatization of a primary or secondary amine with 1-propanesulfonyl chloride would proceed as follows:

R-NH₂ + CH₃CH₂CH₂SO₂Cl → R-NH-SO₂CH₂CH₂CH₃ + HCl

The resulting propanesulfonamide is typically more stable and less polar than the parent amine, making it more amenable to GC analysis. For HPLC with UV detection, while the propylsulfonyl group itself is not a strong chromophore, its introduction can alter the retention characteristics of the analyte, enabling better separation from interfering matrix components. nih.gov

The general advantages of using a sulfonyl chloride like 1-propanesulfonyl chloride for derivatization include:

Reaction with a wide range of functional groups: Alcohols, primary and secondary amines, and phenols can be readily derivatized. mdpi.com

Formation of stable derivatives: The resulting sulfonamides and sulfonate esters are generally robust and can withstand the conditions of chromatographic analysis.

Improved chromatographic properties: Derivatization can increase the volatility of polar compounds for GC analysis and modify the polarity for HPLC separations.

Below is a table summarizing the potential derivatization reactions of 1-propanesulfonyl chloride with various functional groups and the analytical benefits.

| Analyte Functional Group | Derivatizing Agent | Derivative Formed | Analytical Technique | Potential Benefits |

| Primary/Secondary Amine | 1-Propanesulfonyl Chloride | Propanesulfonamide | GC, HPLC | Increased stability, improved peak shape, altered retention time. |

| Alcohol | 1-Propanesulfonyl Chloride | Propyl Sulfonate Ester | GC, HPLC | Increased volatility for GC, modified polarity for HPLC. |

| Phenol | 1-Propanesulfonyl Chloride | Propyl Phenyl Sulfonate | GC, HPLC | Enhanced thermal stability, improved chromatographic separation. |

Precursor in the Development of Specialized Polymeric Structures

The incorporation of sulfonate groups into polymer structures can impart unique properties, such as ion-exchange capabilities, hydrophilicity, and improved thermal stability. While the direct polymerization of this compound is not a common route, monomers containing sulfonate ester groups are valuable precursors in the synthesis of functional polymers. nih.gov

Monomers bearing a sulfonate group, often in the form of a salt like sodium styrenesulfonate, can be copolymerized with a variety of unsaturated monomers to create functional polymers. ladewig.codesware.net For example, the copolymerization of sodium styrenesulfonate with acrylonitrile (B1666552) can produce terpolymers with tailored thermal and mechanical properties. desware.net

The general scheme for such a copolymerization is:

n(CH₂=CH-Ar-SO₃Na) + m(CH₂=CH-CN) → -[-(CH₂-CH(Ar-SO₃Na))ₙ-(CH₂-CH(CN))ₘ-]-

The resulting copolymer combines the properties of both monomers. The sulfonate groups provide hydrophilicity and ion-exchange sites, while the acrylonitrile units contribute to the polymer's strength and chemical resistance. The ratio of the monomers can be adjusted to fine-tune the properties of the final material.

A hypothetical application involving a vinyl monomer with a propyl sulfonate ester group could be copolymerized with a common monomer like styrene. The resulting copolymer would have propyl sulfonate ester side chains, which could then be hydrolyzed to yield a sulfonated polystyrene. This post-polymerization modification allows for the creation of sulfonated polymers from monomers that might otherwise be difficult to polymerize directly in their acidic form.

| Monomer 1 | Monomer 2 | Resulting Copolymer Property | Potential Application |

| Sodium Styrenesulfonate | Styrene | Ion-exchange, hydrophilicity | Water treatment membranes |

| Sodium Styrenesulfonate | Acrylonitrile | Thermal stability, chemical resistance | Specialty plastics |

| Vinyl Propyl Sulfonate (hypothetical) | Methyl Methacrylate | Hydrolyzable to sulfonic acid | Functional coatings |

Sulfonated polymers are extensively used in the fabrication of ion-exchange membranes for a variety of applications, including electrodialysis, fuel cells, and water purification. nih.govpsu.edumdpi.compolito.itresearchgate.netnih.govresearchgate.netncsu.edu These membranes selectively transport cations while blocking anions and neutral species.

The performance of these membranes is highly dependent on the properties of the sulfonated polymer, such as the ion-exchange capacity (IEC), water uptake, and mechanical strength. By carefully controlling the degree of sulfonation and the polymer architecture, membranes with optimized properties can be designed.

For example, sulfonated polysulfone (SPSF) is a commonly used material for preparing ion-exchange membranes. ncsu.edu The sulfonation of polysulfone introduces sulfonic acid groups onto the polymer backbone, rendering it hydrophilic and ion-conductive. Blending SPSF with other polymers, such as dextran, can further modify the membrane's properties, such as its resistance to protein fouling. ncsu.edu

The preparation of such membranes often involves dissolving the sulfonated polymer in a suitable solvent and then casting it into a thin film. The properties of the resulting membrane can be controlled by the casting conditions and any subsequent treatments.

| Polymer | Method of Sulfonation | Key Membrane Property | Application |

| Polysulfone | Post-polymerization sulfonation | High ion-exchange capacity | Electrodialysis |

| Poly(ether ether ketone) (PEEK) | Post-polymerization sulfonation | Excellent thermal and mechanical stability | Fuel cells |

| Polystyrene | Copolymerization with styrenesulfonate | Tunable hydrophilicity | Water desalination |

While direct use of propyl 1-propanesulfonate in these applications is not explicitly detailed, the underlying chemistry of sulfonate-containing polymers highlights the potential for related structures in the development of advanced materials. The propyl ester could serve as a hydrophobic precursor that is later converted to the hydrophilic sulfonic acid in the final polymer structure, offering a versatile approach to the synthesis of functional polymer systems.

Spectroscopic and Advanced Analytical Characterization of 1 Propanesulfonic Acid, Propyl Ester

Elucidation of Molecular Structure using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of organic molecules, providing highly accurate mass measurements that facilitate the determination of elemental compositions.

Both GC-MS and LC-MS are powerful hyphenated techniques for the analysis of 1-Propanesulfonic acid, propyl ester. The choice between them often depends on the sample matrix and the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers excellent separation and sensitivity. Alkyl sulfonate esters can be analyzed by GC-MS, often with methods developed for detecting them as potential genotoxic impurities in drug substances. A typical GC-MS method would involve a capillary column, such as a DB-WAX, and a temperature-programmed oven to ensure the elution of the compound. The mass spectrometer, operating in electron ionization (EI) mode, would then generate a characteristic fragmentation pattern for the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with electrospray ionization (ESI), is well-suited for less volatile or thermally labile compounds. For sulfonic acid esters, which may lack a strong UV chromophore, MS detection is highly advantageous. An ultra-high performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) provides a sensitive and selective method for analysis. Methods developed for related compounds like propyl propane (B168953) thiosulfonate (PTSO) often utilize UHPLC-ESI-MS/MS and can be adapted for this compound.

Tandem mass spectrometry (MS/MS) is invaluable for detailed structural elucidation by analyzing the fragmentation of a selected precursor ion. For this compound (molecular weight: 166.23 g/mol ), the protonated molecule [M+H]⁺ (m/z 167.06) would be selected in the first mass analyzer. In the collision cell, this ion is fragmented, and the resulting product ions are analyzed in the second mass analyzer.

Based on the general fragmentation patterns of esters and sulfonates, the following fragmentation pathways for this compound can be proposed:

Cleavage of the S-O bond: This would be a primary fragmentation pathway, leading to the formation of the propanesulfonyl cation (C₃H₇SO₂⁺, m/z 107.02) and a neutral propanol (B110389) molecule, or the propyl cation (C₃H₇⁺, m/z 43.05) and propanesulfonic acid.

Cleavage of the C-S bond: This could result in the loss of the propyl group from the sulfonic acid moiety, yielding a fragment corresponding to the propyl ester of sulfurous acid.

Rearrangement reactions: Hydrogen rearrangements, common in mass spectrometry, could also occur, leading to the formation of various smaller fragment ions.

A plausible fragmentation pattern is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 167.06 | C₃H₇SO₂⁺ (107.02) | C₃H₈O |

| 167.06 | C₃H₇⁺ (43.05) | C₃H₈O₃S |

| 107.02 | C₃H₇⁺ (43.05) | SO₂ |

Detailed Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

Due to the lack of readily available experimental spectra in public databases for this compound, predicted NMR data is presented here based on established chemical shift prediction algorithms. These predictions provide a reliable estimation of the expected spectra.

Proton NMR (¹H NMR): The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule.

The protons on the methyl group of the propyl ester (O-CH₂-CH₂-CH₃ ) would appear as a triplet at the most upfield region.

The methylene (B1212753) protons adjacent to the methyl group in the ester (O-CH₂-CH₂ -CH₃) would appear as a sextet.

The methylene protons attached to the oxygen atom of the ester (O-CH₂ -CH₂-CH₃) would be shifted downfield and appear as a triplet.

The methylene protons of the propanesulfonyl group would also appear as triplets and multiplets, with the protons alpha to the sulfonyl group being the most deshielded.

Predicted ¹H NMR Chemical Shifts:

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum is expected to display six unique signals, one for each carbon atom in a distinct chemical environment.

Predicted ¹³C NMR Chemical Shifts:

To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the two propyl chains.

HSQC: would correlate each carbon atom with its directly attached protons.

HMBC: would show correlations between carbons and protons over two to three bonds, which is crucial for establishing the connectivity across the sulfonyl ester linkage.

Chemical shift prediction has become a powerful tool in modern chemistry. Various software packages and online platforms utilize different methodologies, including empirical models, incremental methods, and quantum mechanical calculations, to predict NMR spectra with increasing accuracy. These predictions are particularly useful for novel compounds or those for which experimental data is not available, aiding in preliminary structural confirmation.

Chromatographic Separation and Purity Assessment Methodologies (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or impurities and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of moderately polar organic compounds. For alkyl sulfonates that lack a UV chromophore, detection can be challenging. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry are often employed. Ion-pair chromatography can also be used to enhance the retention and separation of sulfonates on reversed-phase columns. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an ion-pairing agent if necessary.

Gas Chromatography (GC): GC is a suitable technique for purity assessment, provided the compound is sufficiently volatile and thermally stable. A high-polarity capillary column would likely be used. The purity is determined by integrating the peak area of the main component and any impurities, often using a flame ionization detector (FID), which provides a response proportional to the mass of carbon.

The development and validation of such chromatographic methods are crucial for quality control, ensuring the identity and purity of this compound for any application.

Theoretical and Computational Investigations on 1 Propanesulfonic Acid, Propyl Ester

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. For 1-propanesulfonic acid, propyl ester, such calculations would provide insights into electron distribution, bond strengths, and molecular orbitals.

Density Functional Theory (DFT) Studies

DFT studies on various sulfonate esters, such as aryl benzenesulfonates and sulfonamide-derived esters, have been successfully used to optimize molecular geometries and calculate electronic properties. ias.ac.innih.gov For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p) or aug-cc-pVTZ, would be the method of choice. ias.ac.innih.govrsc.org

These calculations would reveal key aspects of its electronic nature. The sulfur atom in the sulfonate group is highly electron-deficient due to the presence of three electronegative oxygen atoms, making it a strong electrophilic center. The molecular electrostatic potential (MEP) map would likely show a significant positive potential around the sulfur atom and negative potentials around the oxygen atoms, indicating the sites most susceptible to nucleophilic and electrophilic attack, respectively. ias.ac.in Analysis of the natural bond orbitals (NBO) would further quantify the charge distribution and describe the nature of the bonding, including intramolecular charge transfer interactions. ias.ac.in

Table 1: Predicted Atomic Charges for this compound based on Analogous Compounds (Note: These are hypothetical values based on typical results from DFT calculations on similar sulfonate esters.)

| Atom | Predicted Partial Charge (e) |

| Sulfur (S) | +1.2 to +1.5 |

| Sulfonyl Oxygens (O=S) | -0.6 to -0.8 |

| Ester Oxygen (S-O-C) | -0.5 to -0.7 |

| Alpha-Carbon (Propyl ester) | +0.1 to +0.3 |

| Alpha-Carbon (Propyl sulfonyl) | +0.0 to +0.2 |

Molecular Orbital Analysis

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. For an alkyl sulfonate like propyl propanesulfonate, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the sulfonyl oxygen atoms. The LUMO, conversely, would likely be an antibonding σ* orbital centered on the S-O ester bond and the sulfur atom.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Computational studies on related sulfonate esters can provide an estimate for this energy gap, which would be instrumental in predicting the kinetic stability of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the two propyl chains in this compound allows for multiple conformational isomers. Conformational analysis aims to identify the most stable arrangements of the molecule and the energy barriers between them. libretexts.org

Computational methods can systematically rotate the dihedral angles of the C-C and C-S bonds to map the potential energy surface and identify low-energy conformers. For a simple acyclic molecule like this, staggered conformations are generally more stable than eclipsed ones due to reduced torsional strain. libretexts.org The presence of the bulky sulfonate group would introduce specific steric interactions that dictate the preferred orientations of the propyl chains.

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of this compound in different environments, such as in solution or at interfaces. MD studies on alkyl-sulfonate ionic liquids and surfactants have demonstrated how the interplay of electrostatic and van der Waals forces governs the nanostructure and aggregation properties of these molecules. nih.govresearchgate.net For propyl propanesulfonate, MD simulations could predict its solvation properties and how it orients itself at a water-oil interface, with the polar sulfonate headgroup interacting with the aqueous phase and the nonpolar propyl chains extending into the organic phase. researchgate.net

Prediction of Spectroscopic Properties through Computational Modeling

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). ias.ac.in For this compound, which lacks significant chromophores, the primary electronic transitions would likely occur in the deep UV region. TD-DFT calculations could predict the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths. ias.ac.in

Vibrational spectra (Infrared and Raman) can also be accurately predicted from first principles. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and normal modes. These computed frequencies, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be compared with experimental IR and Raman spectra to confirm the molecular structure and identify characteristic vibrational bands for the sulfonate group (S=O and S-O stretches).

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the structural integrity of the synthesized molecule.

Elucidation of Reaction Mechanisms using Computational Chemistry

Computational chemistry is extensively used to investigate reaction mechanisms, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally. nih.gov For sulfonate esters, a significant body of computational work has focused on their hydrolysis and esterification reactions. rsc.orgacs.orgnih.govrsc.org

Studies on the alkaline hydrolysis of aryl benzenesulfonates have used DFT to explore whether the reaction proceeds through a concerted (single transition state) or a stepwise (involving a pentacoordinate intermediate) mechanism. acs.orgrsc.org The outcomes often depend on the nature of the leaving group and the nucleophile. rsc.org For the hydrolysis of this compound, computational modeling could be used to locate the transition state(s) and calculate the activation energy barriers for both potential pathways. This would help determine the most likely mechanism under different pH conditions.

Similarly, the acid-catalyzed esterification of sulfonic acids with alcohols has been studied computationally. rsc.orgresearchgate.net These studies have evaluated different mechanistic proposals, such as SN1-like pathways involving a sulfonylium cation intermediate and SN2-like pathways. rsc.orgresearchgate.net A computational investigation into the formation of this compound from propanesulfonic acid and propanol (B110389) would clarify the operative mechanism and the associated energetics, providing a complete theoretical picture of this important reaction. researchgate.net

Structure Reactivity Relationship Studies of 1 Propanesulfonic Acid, Propyl Ester and Analogues

Influence of Alkyl Chain Length and Branching on Ester Reactivity

The length and branching of the alkyl chains on both the sulfonyl group and the oxygen-linked alkyl group significantly impact the reactivity of sulfonate esters. These structural modifications can alter the steric environment around the reaction center and influence the electronic properties of the molecule.

Branching in the alkyl group, particularly at the α- or β-carbon, dramatically decreases reactivity towards SN2 reactions due to increased steric bulk. For example, secondary isopropyl sulfonates are known to react more slowly with nucleophiles compared to their linear counterparts. nih.gov This is because the branched structure creates a more crowded transition state, raising the activation energy of the reaction.

Conversely, in reactions proceeding through an SN1 mechanism, increased branching at the α-carbon can stabilize the resulting carbocation intermediate, thereby increasing the reaction rate. While primary sulfonates like propyl propanesulfonate are unlikely to react via a pure SN1 pathway, any reaction with significant carbocation character would be influenced by the stability of the potential carbocation. rsc.org

The following table illustrates the general trends observed for the influence of alkyl group structure on the reactivity of sulfonate esters in SN2 reactions.

| Alkyl Group Structure | Relative Reactivity (SN2) | Primary Reason |

| Methyl | Highest | Minimal steric hindrance |

| Ethyl | High | Slight increase in steric hindrance |

| n-Propyl | Moderate | Increased steric hindrance |

| Isopropyl (Secondary) | Low | Significant steric hindrance |

| Neopentyl | Very Low | Severe steric hindrance |

This table represents generalized trends based on established principles of sulfonate ester reactivity.

In the context of esterification, the alkyl chain length of both the alcohol and the carboxylic acid can influence the reaction rate. Studies on sulfated zirconia catalyzed esterification have shown that reactivity is inversely proportional to the alkyl chain length of both reactants. rsc.org This suggests that steric effects play a crucial role in the formation of esters like propyl propanesulfonate as well.

Stereochemical Implications in Ester Formation and Cleavage

The stereochemistry of reactions involving sulfonate esters is a critical aspect of their chemistry, particularly when chiral centers are present.

The formation of a sulfonate ester from an alcohol and a sulfonyl chloride typically proceeds with retention of configuration at the alcohol's stereocenter. youtube.com This is because the C-O bond of the alcohol is not broken during the reaction; instead, the alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com This process allows for the conversion of an alcohol into a good leaving group without altering the stereochemistry at the carbon atom.

For example, the reaction of (R)-2-butanol with 1-propanesulfonyl chloride would yield (R)-2-butyl 1-propanesulfonate (B8565668).

In contrast, the cleavage of the C-O bond in a sulfonate ester during a nucleophilic substitution reaction typically occurs with inversion of configuration if the reaction proceeds through an SN2 mechanism. The nucleophile attacks the carbon atom from the side opposite to the sulfonate leaving group, leading to a Walden inversion. youtube.com

The stereochemical outcome of sulfonate ester cleavage can be summarized as follows:

| Reaction Mechanism | Stereochemical Outcome at Carbon Center |

| SN2 | Inversion of configuration |

| SN1 | Racemization (often with some net inversion) |

This table outlines the expected stereochemical outcomes for nucleophilic substitution reactions of sulfonate esters.

This predictable stereochemical control is a key reason for the widespread use of sulfonate esters in organic synthesis. It allows chemists to design reaction sequences that produce a desired stereoisomer. youtube.com

Electronic and Steric Effects on Reaction Kinetics and Thermodynamics

Both electronic and steric effects profoundly influence the kinetics and thermodynamics of reactions involving 1-propanesulfonic acid, propyl ester and its analogues.

Electronic Effects: The sulfonate group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This electron-withdrawing nature makes the sulfonate anion a very stable leaving group, as the negative charge is delocalized through resonance across the three oxygen atoms. periodicchemistry.comyoutube.com The stability of the leaving group is a primary determinant of the rate of nucleophilic substitution and elimination reactions. A more stable leaving group leads to a lower activation energy and a faster reaction rate.

The electronic nature of the substituents on both the sulfonyl group and the alkyl group can further modulate reactivity. Electron-withdrawing groups on the sulfonyl moiety, such as a trifluoromethyl group (in triflates), further stabilize the leaving group, making them exceptionally reactive. youtube.com Conversely, electron-donating groups on the alkyl portion of the ester can slightly decrease the electrophilicity of the carbon atom, potentially slowing SN2 reactions.

Steric Effects: As discussed previously, steric hindrance plays a major role in the reactivity of sulfonate esters. Bulky groups near the reaction center will slow down SN2 reactions by sterically impeding the approach of the nucleophile. nih.gov The size of the nucleophile itself is also a factor; larger nucleophiles will react more slowly with sterically hindered sulfonate esters.

In the context of ester formation, bulky sulfonyl chlorides, such as tosyl chloride, can be more selective towards less sterically hindered alcohols. youtube.com This selectivity can be exploited in synthetic chemistry to preferentially react with one alcohol in the presence of others.

The interplay between electronic and steric effects is crucial in determining the reaction pathway and rate. For example, in the hydrolysis of secondary alkyl sulfonates, the reaction can proceed via an SN2-like transition state that has significant carbocation character. rsc.org This indicates that both nucleophilic attack and charge development are important factors in the kinetics of the reaction.

The following table summarizes the general influence of electronic and steric effects on the reactivity of sulfonate esters in nucleophilic substitution reactions.

| Factor | Effect on SN2 Reaction Rate | Rationale |

| Electronic: Electron-withdrawing group on sulfonyl moiety | Increase | Increased stability of the leaving group |

| Electronic: Electron-donating group on alkyl moiety | Decrease | Reduced electrophilicity of the reaction center |

| Steric: Increased bulk on alkyl moiety | Decrease | Hindrance to nucleophilic attack |

| Steric: Increased bulk of nucleophile | Decrease | Hindrance to approaching the reaction center |

This table provides a general overview of the impact of electronic and steric factors on SN2 reactivity of sulfonate esters.

Emerging Research Directions for 1 Propanesulfonic Acid, Propyl Ester

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonate esters often involves the use of sulfonyl chlorides, which can be hazardous and produce significant waste. Modern research is geared towards greener and more efficient synthetic protocols.

One promising approach is the use of ionic liquids as both reagents and recyclable solvents. These reactions can proceed under mild conditions without the need for additional activating agents, making the process more environmentally friendly. For instance, the nucleophilic substitution of sulfonate esters can be carried out using stoichiometric amounts of ionic liquids, which can be recycled multiple times, thus minimizing waste.

Electrochemical methods offer another sustainable alternative for the synthesis of sulfonate esters. These techniques avoid the use of harsh oxidants and can be performed under mild conditions with high yields. The electrochemical approach allows for the formation of C-S, S-O, and C-O bonds in a single step, representing a significant advancement in efficiency and sustainability.

Solvent-free reaction conditions are also being explored to reduce the environmental impact of chemical syntheses. The sulfa-Michael addition reaction, for example, can be conducted in the absence of a solvent at elevated temperatures, providing a green and efficient pathway to sulfonyl esters.

Flow chemistry is emerging as a powerful tool for the continuous and safe synthesis of chemical compounds, including sulfonate esters. This technology allows for precise control over reaction parameters, leading to higher yields and purity. The development of flow synthesis processes for sulfonylurea compounds demonstrates the potential of this technology for the production of sulfonate ester derivatives on a larger scale.

Enzymatic synthesis is a highly specific and environmentally benign method that is gaining traction. While specific enzymatic routes to 1-Propanesulfonic acid, propyl ester are still under investigation, the use of lipases for the synthesis of other esters, such as propyl benzoate, in solvent-free conditions highlights the potential of biocatalysis in this area.

Table 1: Comparison of Sustainable Synthetic Methodologies for Sulfonate Esters

| Methodology | Advantages | Challenges |

|---|---|---|

| Ionic Liquids | Recyclable, mild conditions, no additional solvents | Stoichiometric amounts may be required, potential toxicity of some ionic liquids |

| Electrochemical Synthesis | Transition-metal-free, mild conditions, high yields | Requires specialized equipment, optimization of electrochemical parameters |

| Solvent-Free Reactions | Reduced waste, simplified work-up | May require higher temperatures, potential for side reactions |

| Flow Chemistry | Precise control, high yields, improved safety | Initial setup costs can be high, potential for clogging |

| Enzymatic Synthesis | High specificity, mild conditions, biodegradable catalysts | Enzyme stability and cost, substrate scope limitations |

Exploration of New Catalytic Roles and Applications in Organic Transformations

While sulfonate esters are well-known as alkylating agents and protecting groups, their potential as catalysts in organic reactions is an active area of research. The sulfonate group can act as a good leaving group, facilitating various chemical transformations.

Recent studies have shown that sulfonic acid esters can act as latent acid catalysts. nih.gov These catalysts are inactive until activated by a stimulus such as heat, allowing for greater control over the reaction. This property is particularly useful in applications such as coatings and adhesives, where a delayed cure is desired.

The incorporation of propyl sulfonate moieties into polymeric structures has been shown to create effective catalysts for reactions such as esterification and acylation. These polymer-supported catalysts combine the advantages of homogeneous and heterogeneous catalysis, offering high reactivity and ease of separation and recycling.

Furthermore, propylsulfonic acid functionalized onto nanoparticles has demonstrated significant catalytic activity in various organic syntheses. These nanocatalysts provide a large surface area for reactions to occur and can be easily recovered and reused, making them a sustainable choice for industrial applications. For example, propyl-sulfonic acid-functionalized nanoparticles have been successfully used as catalysts for the hydrolysis of cellobiose, a key step in the conversion of biomass to biofuels. scbt.com

The role of simple alkyl sulfonates, like this compound, as organocatalysts is a nascent field. Their ability to act as mild alkylating agents or to generate sulfonic acid in situ under specific conditions could be harnessed to catalyze a range of organic transformations.

Advanced Material Science Applications as a Synthetic Building Block

The unique properties of the sulfonate ester group make it an attractive building block for the synthesis of advanced materials with tailored functionalities.

One area of interest is the development of degradable polyethylene-like materials. The incorporation of sulfonate ester groups into the polymer backbone can introduce points of weakness that allow the polymer to degrade under specific conditions. Acyclic diene metathesis (ADMET) polymerization has been used to synthesize aliphatic poly(sulfonate ester)s, which can be subsequently hydrogenated to produce materials with properties similar to polyethylene (B3416737) but with enhanced degradability. nih.gov

Sulfonate-containing polymers are also being investigated for use in biomedical applications, such as drug delivery and tissue engineering. The sulfonate group can enhance water solubility and provide sites for interaction with biological molecules. mdpi.com For instance, hydrogels containing sulfonate groups have been shown to possess anticoagulant and antiangiogenic properties. nih.gov

In the field of electronics, polymers containing sulfonate groups are being explored for their potential use as polymer electrolytes in fuel cells and batteries. The sulfonate groups can facilitate ion transport, which is a critical property for these applications.

The self-assembly of block copolymers containing sulfonated blocks is another area of active research. By controlling the sulfonation of one of the blocks, it is possible to induce the formation of well-defined nanostructures, such as micelles and vesicles, which have potential applications in nanotechnology and drug delivery. mdpi.com

Interdisciplinary Research Integrating Propyl Sulfonates in Chemical Biology and Materials Engineering

The convergence of chemistry, biology, and materials science is opening up new avenues for the application of sulfonate esters.

In chemical biology, sulfonate esters are being developed as chemical probes to study biological processes. Their reactivity towards nucleophilic residues in proteins allows them to be used for activity-based protein profiling (ABPP), a powerful technique for identifying and characterizing enzymes in complex biological systems. The development of rhodamine- and biotin-tagged sulfonate-ester probe libraries enables the visualization and isolation of protein targets. researchgate.net

The introduction of sulfonate groups into biomaterials is a key strategy in materials engineering to enhance their biological performance. Sulfonated surfaces can mimic the extracellular matrix, promoting cell adhesion, proliferation, and differentiation. mdpi.com This makes them promising candidates for use in tissue engineering scaffolds and biomedical implants.

Furthermore, the integration of sulfonate-containing polymers into hydrogels can impart desirable properties for biomedical applications. These hydrogels can be designed to be injectable and to form a gel in situ, providing a minimally invasive method for drug delivery and tissue regeneration. nih.gov The sulfonate groups can also be used to bind and control the release of cationic drugs. nih.gov

The study of the interactions between sulfonated materials and biological systems is a rapidly growing field. Understanding how the presence and density of sulfonate groups on a material's surface influence cellular responses is crucial for the rational design of next-generation biomaterials.

Q & A

Q. What are the optimal synthetic routes for preparing 1-propanesulfonic acid, propyl ester in laboratory settings?

- Methodological Answer : The esterification of 1-propanesulfonic acid with propanol under acidic catalysis is a common approach. Key parameters include:

- Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) .

- Temperature : 80–100°C to drive esterification while minimizing side reactions.

- Solvent : Toluene or dichloromethane for azeotropic water removal .

- Reaction Monitoring : Thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (1:3 v/v) to track progress .

Critical Note : Post-synthesis purification via column chromatography (silica gel, gradient elution) is essential to isolate the ester from unreacted acid or alcohol.

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include the sulfonate-adjacent CH₂ group (δ 3.2–3.5 ppm) and ester-linked propyl chain (δ 0.9–1.2 ppm for CH₃, δ 1.5–1.7 ppm for CH₂) .

- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and sulfonate sulfur-linked carbon (δ 50–55 ppm).

- Mass Spectrometry (MS) :

- GC-MS (EI mode) for molecular ion detection (e.g., m/z 168 for [M+H]⁺) and fragmentation patterns .

- Purity : HPLC with UV detection (λ = 210 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer : Stability discrepancies often arise from experimental design differences. To address this:

- Controlled Hydrolysis Studies :

- Perform kinetic assays at pH 2–12, monitoring ester degradation via HPLC every 30 minutes .

- Use buffer systems (e.g., phosphate for pH 7, citrate for pH 3) to avoid ionic interference .

- Data Normalization : Account for temperature (±0.5°C control) and ionic strength (fixed at 0.1 M) .

- Statistical Validation : Apply ANOVA to compare degradation rates across studies, ensuring p < 0.05 significance .

Q. What role does this compound play in membrane protein studies, and how does it compare to structurally similar detergents?

- Methodological Answer :

- Application : Used as a zwitterionic detergent for solubilizing membrane proteins (e.g., GPCRs) while preserving native conformation .

- Comparative Analysis :

| Property | This compound | CHAPS |

|---|---|---|

| Critical Micelle Concentration (CMC) | 8–10 mM | 6–8 mM |

| Protein Stability | Moderate (suitable for short-term assays) | High (long-term storage) |

- Method : Measure protein activity after 24-hour exposure to each detergent using fluorescence quenching assays .

Q. How can computational modeling guide the optimization of ester derivatization for enhanced bioactivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations :

- Model ester interactions with target enzymes (e.g., esterases) using software like GROMACS.

- Focus on sulfonate group orientation and propyl chain flexibility .

- Quantitative Structure-Activity Relationship (QSAR) :

- Corolate logP values (calculated via ChemAxon) with antimicrobial activity data from disk diffusion assays .

Methodological Notes

- Contraindications :

- Data Reproducibility :

- Report detailed synthesis protocols (catalyst batch, drying time) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.